

GNE-495: A Technical Guide to a Potent and Selective MAP4K4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GNE-495

Cat. No.: B15607992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of **GNE-495**, a potent and selective inhibitor of Mitogen-activated Protein Kinase Kinase Kinase 4 (MAP4K4). The information presented is collated from key studies to support research and development efforts targeting MAP4K4 and its associated signaling pathways.

Core Chemical and Pharmacological Properties

GNE-495 is a naphthyridine-based, orally bioavailable small molecule designed for high potency and selectivity against MAP4K4.^{[1][2]} It was developed through a structure-based design effort aimed at creating a tool compound with favorable pharmacokinetic properties suitable for in vivo studies, specifically minimizing central nervous system (CNS) penetration.^[1]

Property	Value
IUPAC Name	8-amino-N-[1-(cyclopropylcarbonyl)-3-azetidiny]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide
Primary Target	MAP4K4 (HGK)
CAS Number	1449277-10-4
Molecular Formula	C ₂₂ H ₂₀ FN ₅ O ₂
Molecular Weight	405.4 g/mol
Solubility	Soluble in DMSO (e.g., 2 mg/mL)

Quantitative Data

The following tables summarize the key quantitative parameters of **GNE-495**, including its biochemical potency, kinase selectivity, and cross-species pharmacokinetic profile.

Table 1: Biochemical Potency and Kinase Selectivity

GNE-495 demonstrates high potency for MAP4K4 and the closely related kinases MINK1 and TNIK.^[1]

Target	Assay Type	IC ₅₀ (nM)
MAP4K4	Biochemical Kinase Assay	3.7
MINK1	Biochemical Kinase Assay	~5.2
TNIK	Biochemical Kinase Assay	~4.8

Note: GNE-495 was profiled against a broader panel of 244 kinases and demonstrated high selectivity, though specific IC₅₀ values for other kinases are not detailed in the primary literature.

Table 2: In Vitro Cellular Activity

While a specific IC₅₀ value for cellular anti-angiogenic activity is not provided in the primary literature, **GNE-495** was confirmed to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro measure of anti-angiogenic potential.[3]

Cell Line	Assay Type	Result
HUVEC	Cell Migration / Sprouting Assay	Potent inhibition of cell migration observed

Table 3: Cross-Species Pharmacokinetic Parameters

GNE-495 exhibits favorable pharmacokinetic properties across multiple species, characterized by low clearance, moderate half-life, and good oral bioavailability.[4] The compound was specifically designed for high peripheral tissue exposure with minimal brain penetration.[1]

Species	CL (mL/min/kg)	V _{ss} (L/kg)	t _{1/2} (h)	F (%)
Mouse (CD-1)	Low	Moderate	~2-4	37-47
Rat (Sprague-Dawley)	Low	Moderate	~3-5	37-47
Dog (Beagle)	Low	Moderate	~4-6	37-47
Cynomolgus Monkey	Low	Moderate	~4-6	37-47

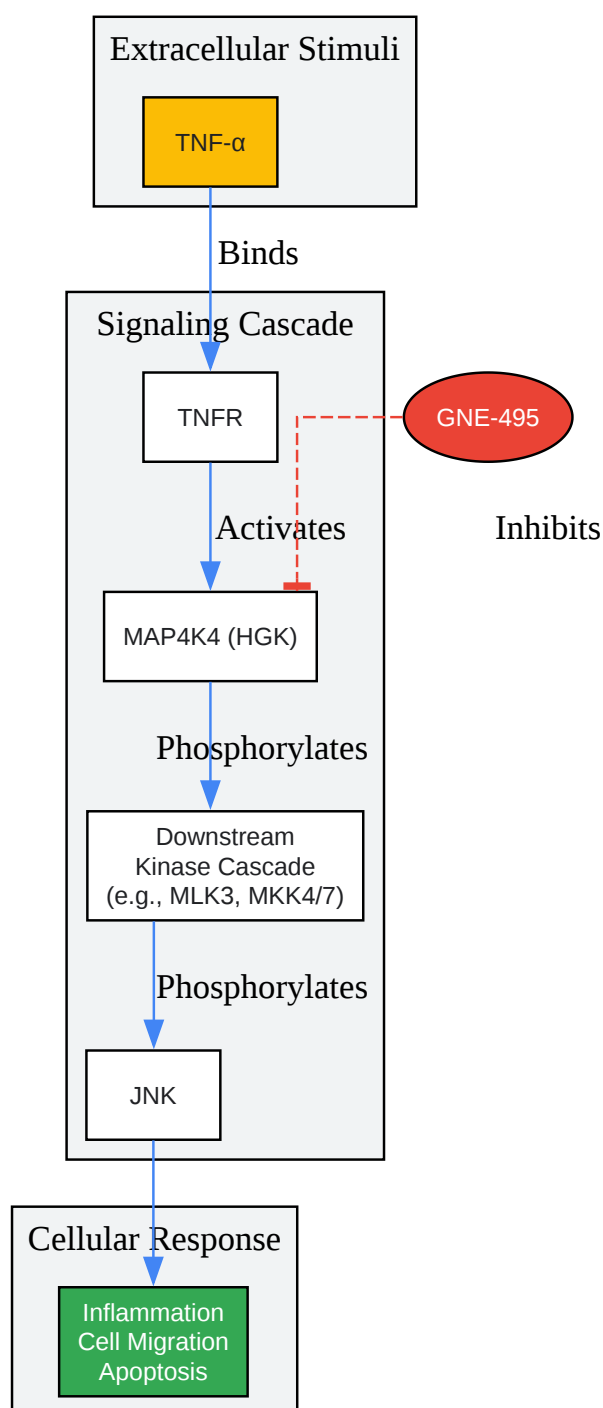
Data derived from Ndubaku et al., ACS Med Chem Lett. 2015;6(8):913-8. "Low" and "Moderate" are qualitative descriptors based on the publication's summary.

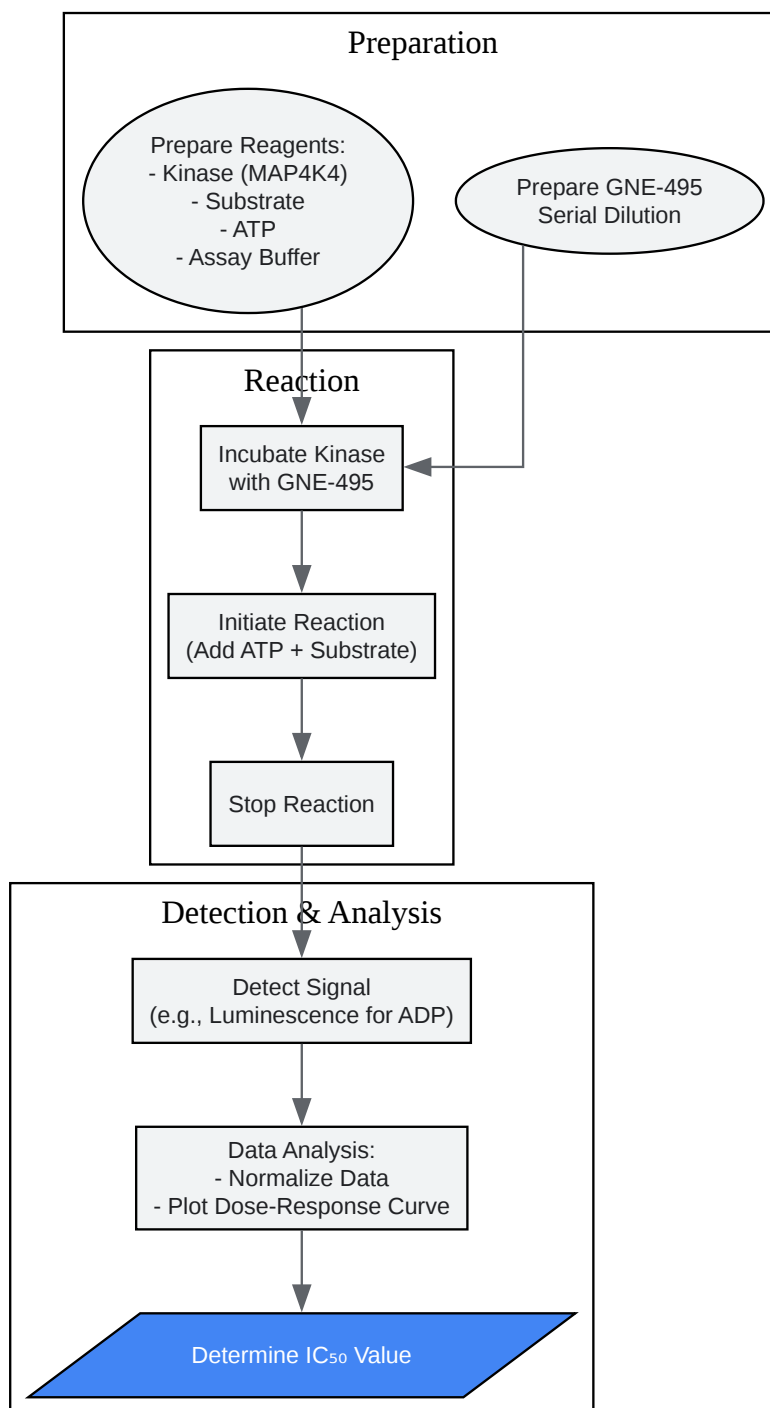
Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the biological context and experimental evaluation of **GNE-495**.

MAP4K4 Signaling Pathway

GNE-495 inhibits MAP4K4, a key upstream kinase in stress-activated signaling cascades. MAP4K4 is activated by stimuli such as Tumor Necrosis Factor- α (TNF- α) and proceeds to activate downstream kinases, ultimately leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation, apoptosis, and cell migration.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNE-495: A Technical Guide to a Potent and Selective MAP4K4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607992#understanding-the-chemical-properties-of-gne-495]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com